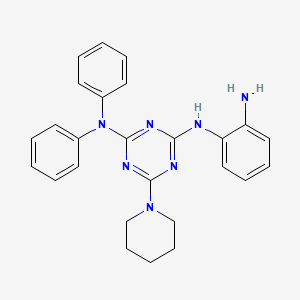![molecular formula C16H13BrClN3S2 B6012685 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6012685.png)
5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of fungi, bacteria, and tumors by disrupting essential cellular processes. In agriculture, it acts as a fungicide and insecticide by disrupting the cellular metabolism of pathogens and pests. In material science, it acts as a corrosion inhibitor by forming a protective layer on the surface of metals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been extensively studied. In medicinal chemistry, it has been found to have low toxicity and minimal side effects. In agriculture, it has been shown to have low environmental impact and is considered safe for use. In material science, it has been found to be non-toxic and environmentally friendly.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency, low toxicity, and ability to cross the blood-brain barrier. However, its limitations include its limited solubility in water and its potential to interact with other compounds in complex systems.
Orientations Futures
There are several future directions for research on 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. In medicinal chemistry, further studies could investigate its potential as a drug delivery system and its efficacy against other diseases. In agriculture, research could focus on optimizing its use as a pesticide and exploring its potential for use in organic farming. In material science, future research could investigate its potential for use in other corrosion protection applications. Overall, the potential applications of this compound make it an exciting area of research for scientists in various fields.
Méthodes De Synthèse
The synthesis of 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-(4-bromo-2-chlorophenyl)-3-thiosemicarbazide with benzyl chloride in the presence of sodium hydroxide. The resulting product is then treated with sodium methoxide to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has shown promising results in various scientific research applications. In medicinal chemistry, this compound has exhibited potent antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its fungicidal and insecticidal properties. It has shown efficacy against various plant pathogens and pests, making it a potential alternative to traditional pesticides.
In material science, this compound has been explored for its ability to act as a corrosion inhibitor for metals. It has been found to effectively reduce the corrosion rate of metals in various environments.
Propriétés
IUPAC Name |
3-(benzylsulfanylmethyl)-4-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3S2/c17-12-6-7-14(13(18)8-12)21-15(19-20-16(21)22)10-23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKDXKLCKNYAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NNC(=S)N2C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(benzylsulfanyl)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)
![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)

![5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)
![methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate](/img/structure/B6012628.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6012637.png)
![3-{[(2-carboxy-1-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6012652.png)
![1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6012659.png)
![7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012672.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012673.png)
![N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B6012691.png)
![3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6012697.png)

![3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one](/img/structure/B6012699.png)